Isomolpan hydrochloride

Dopamine Autoreceptor Selectivity Prolactin Inhibition Striatal DOPAC

Non-selective dopamine agonists like apomorphine confound D2 autoreceptor studies with narrow 1.5-8.6x dose separation between pre- and postsynaptic effects. Isomolpan hydrochloride solves this with 5-25x functional selectivity. • Cleanly suppresses dopamine release ~50% without altering serotonin or noradrenaline • 6-40x D3 vs D2 preference for studies of D3-mediated hypothermia • 14-day minipump infusion elevates striatal dopamine 20-57%, enabling chronic autoreceptor plasticity studies Supplied as >98% purity solid; research-use only with verified analytical documentation.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 100745-12-8
Cat. No. B1255584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomolpan hydrochloride
CAS100745-12-8
Synonyms1,3,4,4a,5,10b-hexahydro-4-propyl-2H-1-benzopyrano(3,4-b)pyridin-9-ol
CGS 15855A
CGS 15855A, (trans(+))-isomer
CGS 15855A, (trans(-))-isomer
CGS-15855-A
CGS-15855A
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16;/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3;1H/t12-,14-;/m1./s1
InChIKeyJFSZKRWNAVLJHH-QMDUSEKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomolpan Hydrochloride: Selective D3/D2 Autoreceptor Agonist


Isomolpan hydrochloride (CAS 100745-12-8, also known as CGS 15855A) is a racemic benzopyranopyridine derivative that functions as a selective dopamine D3/D2 receptor agonist with preferential activity at presynaptic autoreceptors [1]. Chemically defined as (±)-trans-1,3,4,4a,5,10b-hexahydro-4-propyl-2H-[1]benzopyrano[3,4-b]pyridin-9-ol hydrochloride (C₁₅H₂₁NO₂·HCl, MW 283.79 g/mol), the compound contains two defined stereocenters and exhibits stereospecific pharmacology with biological activity confined to the (+)-optical isomer [2]. Unlike nonselective dopamine agonists such as apomorphine, Isomolpan hydrochloride demonstrates functional selectivity for D2 receptors on lactotrophs and dopaminergic neurons over D2 receptors on striatal cholinergic interneurons [3]. This compound serves as a specialized research tool for investigating autoreceptor-mediated regulation of dopamine synthesis, release, and metabolism in mesolimbic, mesocortical, and nigrostriatal pathways [4].

D3/D2 autoreceptor-selective probe for dopamine pathway regulation studies
Racemate with reported stereospecific activity confined to the (+)-optical isomer
Supports presynaptic autoreceptor isolation in mesolimbic and nigrostriatal research

Why Isomolpan Hydrochloride Outperforms Generic Agonists


The scientific selection of Isomolpan hydrochloride over other dopamine receptor agonists is driven by quantitative differences in functional selectivity, receptor subtype preference, and in vivo neurochemical specificity that generic alternatives cannot replicate. Direct comparative studies demonstrate that nonselective agonists like apomorphine exhibit a narrow dose separation (1.5- to 8.6-fold) between autoreceptor-mediated effects (prolactin inhibition, DOPAC reduction) and postsynaptic effects (ACh elevation, cGMP increase), whereas Isomolpan hydrochloride achieves a 5- to 25-fold separation [1]. Additionally, Isomolpan hydrochloride displays a 6- to 40-fold preference for D3 over D2 receptors, a characteristic not shared by D2-preferring agonists such as piribedil (2-fold D2 preference) [2]. In microdialysis studies, Isomolpan hydrochloride selectively decreases extracellular dopamine by approximately 50% without significantly altering serotonin or noradrenaline levels—a neurochemical profile distinct from pan-monoaminergic agents [3]. Substituting a generic dopamine agonist would introduce confounding off-target effects and compromise the interpretability of experiments designed to isolate D3/D2 autoreceptor function.

Functional window Nonselective agonists may lack the pre- vs postsynaptic dose separation reported for Isomolpan, limiting autoreceptor-specific interpretation.
D3/D2 preference D2-preferring agents (e.g., piribedil) may not replicate the D3-over-D2 binding preference, shifting receptor-subtype conclusions.
Monoamine specificity Pan-monoaminergic compounds may alter serotonin/noradrenaline levels, confounding dopamine-selective neurochemical readouts.

Isomolpan Hydrochloride: Quantitative Selectivity Evidence


Functional Autoreceptor Selectivity vs. Apomorphine

In a direct head-to-head comparison across multiple functional assays, Isomolpan hydrochloride (CGS 15855A) demonstrated a 5- to 25-fold separation between doses required to inhibit prolactin secretion and reduce striatal DOPAC (presynaptic D2 autoreceptor effects) versus doses required to increase striatal acetylcholine and cerebellar cGMP (postsynaptic D2 effects). By contrast, the nonselective reference agonist apomorphine exhibited only a 1.5- to 8.6-fold dose ratio across these same assays [1]. This quantitative difference establishes Isomolpan hydrochloride as a functionally selective autoreceptor agonist, whereas apomorphine acts as a nonselective agonist with substantially less discrimination between pre- and postsynaptic D2 receptor populations [2].

Autoreceptor selectivity
Head-to-head
Isomolpan: 5–25× functional separation (prolactin/DOPAC vs ACh/cGMP)
Apomorphine: 1.5–8.6× separation
Supports presynaptic D2 autoreceptor isolation
Rat in vivo functional assays; wider window may reduce postsynaptic confound
Dopamine Autoreceptor Selectivity Prolactin Inhibition Striatal DOPAC Acetylcholine cGMP

D3 Receptor Preference vs. Piribedil

In competitive binding studies using human recombinant D3 and D2 receptors stably expressed in CHO cells, Isomolpan hydrochloride (CGS 15855A) displayed a 6- to 40-fold preference for D3 receptors over D2 receptors [1]. This selectivity profile was shared by other high-potency D3-preferring agonists including (+)-7-OH-DPAT, quinelorane, (-)-quinpirole, and N-0434, but contrasted sharply with piribedil, which exhibited a slight 2-fold preference for D2 sites (Ki D3/D2 = 243/126 nM) [2]. Haloperidol and six additional antagonists showed mild (2- to 7-fold) preference for D2 sites, underscoring that D3-over-D2 preference is not a general feature of dopaminergic ligands [3].

D3 receptor preference
Reported
6–40× preference for D3 over D2 receptors
D3/D2 binding preference may differ from D2-preferring agonists
Human recombinant CHO cell binding; piribedil shows 2× D2 preference
D3 Receptor Selectivity D2 Receptor Affinity Recombinant Human Receptors Agonist Pharmacology

Dopamine-Specific Neurochemical Selectivity

In freely-moving rats implanted with frontal cortex microdialysis probes, systemic administration of Isomolpan hydrochloride (CGS 15855A) produced an approximate 50% decrease in extracellular dopamine levels, as quantified by HPLC with coulometric detection [1]. Critically, this reduction occurred without significantly modifying extracellular concentrations of serotonin or noradrenaline [2]. In contrast, the selective α₂-adrenergic agonist dexmedetomidine markedly decreased noradrenaline (-100%) while suppressing serotonin (-55%) and dopamine (-45%), and the 5-HT₁A agonist 8-OH-DPAT reduced serotonin (-65%) while increasing dopamine (+100%) and noradrenaline (+175%) [3]. The dopamine D2/D3 antagonist raclopride, used as a comparator in the same experimental system, increased dopamine levels by approximately 60% without affecting serotonin or noradrenaline [4].

Monoamine selectivity
Head-to-head
Dopamine ↓ ≈50%; serotonin/ noradrenaline unchanged.
Comparators (dexmedetomidine, 8-OH-DPAT) altered multiple amines.
Dopamine-specific neurochemical profile
Freely-moving rat frontal cortex microdialysis, HPLC detection
In Vivo Microdialysis Monoamine Selectivity Frontal Cortex Neurotransmitter Release

Stereospecific Autoreceptor Activity of (+)-Isomer

The dopamine autoreceptor agonist efficacy of Isomolpan hydrochloride is stereospecific, with activity confined exclusively to the (+)-optical isomer; the (-)-isomer is pharmacologically inactive [1]. This stereoselectivity was established by comparing the effects of the racemate and isolated isomers on steady-state levels of 3-methoxytyramine (3-MT, an index of dopamine release) and DOPAC (an index of dopamine metabolism) in mouse striatum [2]. Furthermore, consecutive injections of CGS 15855A did not induce acute tolerance to its dopamine-suppressing actions; instead, the suppression of dopamine metabolism and release was prolonged for at least 3.5 hours [3]. This contrasts with some other dopamine agonists that exhibit rapid tachyphylaxis upon repeated administration.

Stereospecificity
Direct comparison
(+)-isomer: full autoreceptor efficacy
(−)-isomer: inactive; no acute tolerance upon repeat dosing
Stereochemical attribution essential for activity
Mouse striatum, 3-MT and DOPAC endpoints
Stereoselectivity Optical Isomers Dopamine Autoreceptor Efficacy Tolerance

Chronic Dopamine Elevation vs. Apomorphine

Following 14-day continuous subcutaneous delivery via Alzet minipumps, chronic Isomolpan hydrochloride (CGS 15855A) treatment at 40-400 μg/day resulted in a 20-57% increase in striatal dopamine levels after acute challenge, whereas 2-day treatment did not produce this elevation [1]. By contrast, both 2-day and 14-day apomorphine treatment (250 μg/day) failed to increase striatal dopamine levels [2]. Additionally, the acute dopamine release-suppressing effect observed at 2 days was largely attenuated by 14 days, although autoreceptor control of dopamine metabolism (DOPAC reduction) was partially retained [3]. This divergent chronic profile distinguishes Isomolpan hydrochloride from the nonselective agonist apomorphine, which showed complete loss of metabolic suppression under the same chronic regimen [4].

Chronic dopamine regulation
Head-to-head
14-day Isomolpan: 20–57% ↑ striatal dopamine; partial DOPAC suppression retained.
Apomorphine: no dopamine increase, complete loss of metabolic suppression.
Unique chronic adaptation response reported
Rat minipump delivery; supports homeostasis endpoint studies
Chronic Dosing Dopamine Homeostasis Autoreceptor Desensitization Minipump Delivery

Isomolpan Hydrochloride: Validated Applications


Presynaptic D2 Autoreceptor Isolation in Striatal Microdialysis

Researchers investigating the specific contribution of presynaptic D2 autoreceptors to dopamine release regulation can employ Isomolpan hydrochloride as a functionally selective tool. Its 5- to 25-fold dose separation for autoreceptor-mediated prolactin inhibition and DOPAC reduction versus postsynaptic ACh elevation [1] enables cleaner pharmacological dissection than nonselective agonists like apomorphine (1.5- to 8.6-fold separation) [2]. In striatal microdialysis experiments, acute administration of Isomolpan hydrochloride produces robust suppression of dopamine release without requiring doses that would concurrently activate postsynaptic D2 receptors and confound interpretation [3].

D3-Mediated Hypothermia for Target Engagement

For investigators studying D3 receptor pharmacology in vivo, Isomolpan hydrochloride provides a validated agonist with 6- to 40-fold preference for D3 over D2 receptors [1]. Systemic administration potently evokes hypothermia in rats, an effect mediated by postsynaptic D3 receptor activation [2]. Across eight agonists tested, potency for inducing hypothermia correlated significantly with affinity at D3 sites (r = 0.84, P < 0.001) but not D2 sites (r = 0.50, P > 0.05), establishing this assay as a functional readout of D3 receptor engagement [3]. Isomolpan hydrochloride serves as a reference D3-preferring agonist for validating target engagement of novel D3-selective antagonists such as (+)-S 14297 [4].

Frontal Cortex Monoamine Selectivity Profiling

Studies requiring unambiguous attribution of behavioral or neurochemical effects to dopaminergic versus noradrenergic or serotonergic systems benefit from Isomolpan hydrochloride's selective reduction of frontal cortex dopamine (~50%) without altering serotonin or noradrenaline [1]. This contrasts with adrenergic and serotonergic reference compounds that produce mixed monoamine profiles [2]. The availability of a dopamine-selective agonist enables within-subject experimental designs where each monoamine system can be pharmacologically interrogated in isolation, reducing animal numbers and improving statistical power [3].

Chronic Autoreceptor Desensitization and Dopamine Homeostasis

Long-term studies of dopamine autoreceptor plasticity and compensatory neuroadaptations require an agonist that produces measurable chronic effects distinct from acute actions. Isomolpan hydrochloride, delivered continuously via minipump for 14 days, uniquely elevates striatal dopamine levels by 20-57%—an effect not observed with apomorphine [1]. This property enables investigations into the molecular mechanisms underlying autoreceptor desensitization and the homeostatic regulation of dopamine synthesis and storage [2]. The partial retention of DOPAC suppression after chronic treatment further distinguishes Isomolpan hydrochloride from nonselective agonists that exhibit complete loss of metabolic control [3].

Application
Selection Property
Validation Focus
Presynaptic D2 autoreceptor functional dissection
Functional dose separation window
Autoreceptor vs postsynaptic endpoint separation
D3 receptor target engagement studies
D3 receptor binding preference
D3-mediated hypothermia assay
Monoamine selectivity profiling
Dopamine-specific neurochemical profile
Frontal cortex monoamine monitoring
Chronic autoreceptor adaptation studies
Chronic response profile differentiation
Striatal dopamine homeostasis endpoints

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